molecular formula C23H15ClO4 B3752510 [3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2-methylbenzoate

[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2-methylbenzoate

Cat. No.: B3752510
M. Wt: 390.8 g/mol
InChI Key: VDROTRIETRDLNU-UHFFFAOYSA-N
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Description

The compound “3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate” is a complex organic molecule that contains several functional groups and structural features. It has a chromen-7-yl group (a bicyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring), a 2-chlorophenyl group (a phenyl ring with a chlorine atom at the 2-position), and a 2-methylbenzoate group (a benzoate ester with a methyl group at the 2-position). The “4-oxo” indicates a carbonyl group (=O) at the 4-position of the chromen ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the carbonyl group (=O) and the aromatic rings would contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions. The carbonyl group could be involved in various addition or condensation reactions. The ester group could undergo hydrolysis or transesterification reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the aromatic rings and the polar functional groups (like the carbonyl group and the ester group) would likely make this compound relatively stable and could affect its solubility in different solvents .

Future Directions

The compound could be of interest in medicinal chemistry due to the presence of the chromene and phenyl rings, which are common features in many biologically active compounds. Further studies could explore its potential biological activities and optimize its structure for increased activity and selectivity .

Properties

IUPAC Name

[3-(2-chlorophenyl)-4-oxochromen-7-yl] 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClO4/c1-14-6-2-3-7-16(14)23(26)28-15-10-11-18-21(12-15)27-13-19(22(18)25)17-8-4-5-9-20(17)24/h2-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDROTRIETRDLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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